Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride
CAS No.: 102585-50-2
Cat. No.: VC18421223
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102585-50-2 |
|---|---|
| Molecular Formula | C27H31ClN2O2 |
| Molecular Weight | 451.0 g/mol |
| IUPAC Name | [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;chloride |
| Standard InChI | InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H |
| Standard InChI Key | FNXCLQJRWQGPPM-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Chemical Identifiers
The compound is systematically named [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate chloride, reflecting its esterified diphenylacetic acid backbone and the protonated 4-methylpiperazine group . Key identifiers include:
The hydrochloride salt enhances solubility, a critical feature for pharmaceutical formulations .
Computed Physicochemical Properties
PubChem’s computational data provides insights into the compound’s behavior :
| Property | Value | Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Indicates one site for hydrogen bonding (HCl) |
| Hydrogen Bond Acceptor Count | 4 | Reflects oxygen and nitrogen lone pairs |
| Rotatable Bond Count | 8 | Suggests conformational flexibility |
| Topological Polar Surface Area | 34 Ų | Predicts moderate membrane permeability |
| Heavy Atom Count | 32 | Correlates with molecular complexity |
The compound’s Topological Polar Surface Area (TPSA) of 34 Ų places it within the range of orally bioavailable drugs, though its high molecular weight (451.0 g/mol) may limit passive diffusion .
Stereochemical and Structural Features
The molecule contains one undefined stereocenter, introducing potential for enantiomeric diversity . The piperazine ring adopts a chair conformation, while the diphenylacetic ester group introduces steric bulk, likely influencing receptor binding interactions.
Synthesis and Derivative Chemistry
General Synthetic Route
The synthesis involves esterification of diphenylacetic acid with a phenethyl alcohol derivative bearing a 4-methylpiperazine group, followed by hydrochloride salt formation. A representative pathway includes:
-
Esterification: Reacting diphenylacetic acid with 2-(4-methylpiperazin-1-yl)-2-phenylethanol in the presence of a coupling agent (e.g., DCC).
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Optimized Esterification Protocols
Recent advances in esterification, such as those reported for structurally similar compounds, employ KCO-mediated alkylation with iodomethane in acetone . For example, methyl 2,2-diphenylpent-4-enoate was synthesized in 97% yield using this method . Adapting these conditions could streamline the production of the target compound:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | KCO, acetone | Activates carboxylate nucleophile |
| Alkylation | CHI, 18 h, room temperature | Forms ester bond |
| Workup | HO, EtOAc extraction | Isolates product |
This method avoids harsh acids, improving functional group tolerance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume